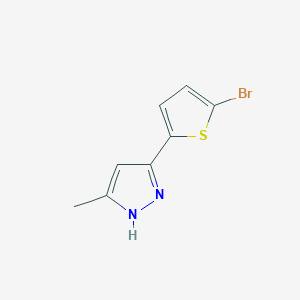

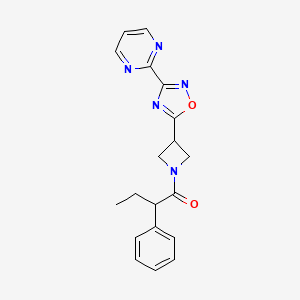

![molecular formula C21H25N5O2 B2721875 8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-77-4](/img/structure/B2721875.png)

8-(2-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Purines are biologically synthesized as nucleotides and in particular as ribotides, i.e. bases attached to ribose 5-phosphate . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

Purines are synthesized from simple precursors such as amino acids and formate . Quinazolines can be synthesized by reacting the amino group of 2-hydrazino-3-(4-ethylphenyl)-3H-quinazolin-4-one from 4-ethyl aniline with a variety of aldehydes and ketones .Molecular Structure Analysis

Purines consist of a six-membered pyrimidine ring and a five-membered imidazole ring . Quinazolines have a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis

Purines undergo a variety of reactions, including being converted into nucleotides, which are the fundamental units of genetic material . Quinazolines can react with a variety of aldehydes and ketones to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of purines and quinazolines can vary widely depending on the specific compound. For example, adenine (a type of purine) has a molecular weight of 135.13 dalton and a melting point of 360-365°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to evaluate their potential as antidepressant and anxiolytic agents. These compounds have been tested for serotonin receptor affinity and phosphodiesterase inhibitor activity, revealing their potential for developing antidepressant and/or anxiolytic medications (Zagórska et al., 2016). Additional studies have explored the synthesis of N-8-arylpiperazinylpropyl derivatives, showing promise in preclinical models for anxiolytic and antidepressant activities, indicating a pathway for future psychiatric medication development (Zagórska et al., 2009).

Antiviral Activity

The synthesis of novel imidazo[1,2-a]-s-triazine nucleosides and their evaluation against various viruses in tissue culture have highlighted moderate antiviral activities, showcasing the potential of imidazo[2,1-f]purine derivatives in antiviral research (Kim et al., 1978).

Selective A3 Adenosine Receptor Antagonists

Studies have extended to the development of imidazo[2,1-f]purinones as potent and selective A3 adenosine receptor antagonists. These findings could be pivotal in creating therapies for conditions modulated by the A3 adenosine receptor, highlighting the versatility of imidazo[2,1-f]purine derivatives in targeting specific receptor subtypes (Baraldi et al., 2008).

Molecular Docking and 3D-QSAR Studies

Further research involves molecular docking and 3D-QSAR studies, providing insights into the binding disposition of imidazo[2,1-f]purine derivatives at the A3 adenosine receptor. Such studies contribute to a deeper understanding of the interaction between these compounds and their biological targets, aiding in the design of more effective drugs (Baraldi et al., 2005).

Wirkmechanismus

The interaction of these compounds with their targets results in changes such as S-phase arrest and induction of apoptosis in cells . The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway .

The result of the action of these compounds can be seen at the molecular and cellular levels, such as the induction of apoptosis and cell cycle arrest .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2-ethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-6-12-24-19(27)17-18(23(5)21(24)28)22-20-25(13(3)14(4)26(17)20)16-11-9-8-10-15(16)7-2/h8-11H,6-7,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAZPPAWQZVNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4CC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

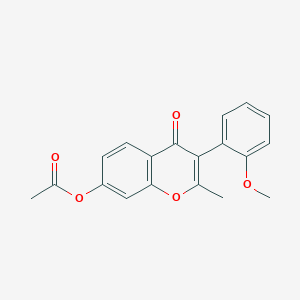

![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)

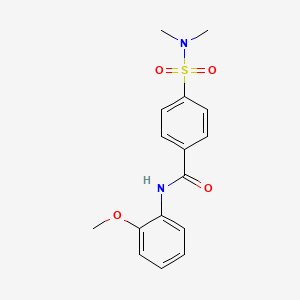

![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)

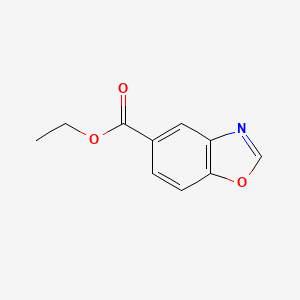

![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)

![N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2721804.png)

![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2721805.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2721807.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2721813.png)